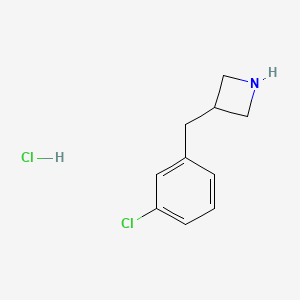

3-(3-Chlorobenzyl)azetidine hydrochloride

CAS No.:

Cat. No.: VC13667207

Molecular Formula: C10H13Cl2N

Molecular Weight: 218.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H13Cl2N |

|---|---|

| Molecular Weight | 218.12 g/mol |

| IUPAC Name | 3-[(3-chlorophenyl)methyl]azetidine;hydrochloride |

| Standard InChI | InChI=1S/C10H12ClN.ClH/c11-10-3-1-2-8(5-10)4-9-6-12-7-9;/h1-3,5,9,12H,4,6-7H2;1H |

| Standard InChI Key | IGULEEGRPIOVFZ-UHFFFAOYSA-N |

| SMILES | C1C(CN1)CC2=CC(=CC=C2)Cl.Cl |

| Canonical SMILES | C1C(CN1)CC2=CC(=CC=C2)Cl.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound consists of an azetidine ring (a four-membered saturated heterocycle with one nitrogen atom) linked to a 3-chlorobenzyl group via a methylene bridge. The hydrochloride salt form enhances its solubility in polar solvents, a critical feature for biological testing . Key structural parameters include:

| Property | Value |

|---|---|

| Molecular formula | |

| Molecular weight | 204.096 g/mol |

| Exact mass | 203.027 g/mol |

| PSA (Polar Surface Area) | 12.03 Ų |

| LogP | 3.1576 |

The chlorine atom at the meta position of the benzyl group introduces steric and electronic effects that influence receptor binding and metabolic stability .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

Azetidine derivatives are typically synthesized via nucleophilic ring-opening of epoxides or alkylation reactions. For example, the Chinese patent CN102827052A describes a method for synthesizing 3-hydroxy-azetidine hydrochloride using benzylamine and epichlorohydrin . Adapting this approach, 3-(3-chlorobenzyl)azetidine hydrochloride could be synthesized through the following steps:

-

Alkylation of Benzylamine:

Benzylamine reacts with 3-chlorobenzyl chloride in the presence of a base (e.g., NaHCO₃) to form a secondary amine intermediate. -

Cyclization:

The intermediate undergoes cyclization using a dehydrohalogenation agent (e.g., KOtBu) to form the azetidine ring. -

Salt Formation:

Treatment with hydrochloric acid yields the hydrochloride salt .

Typical Reaction Conditions:

-

Temperature: 0–5°C (alkylation), 80–100°C (cyclization)

-

Solvents: Water, acetonitrile

Industrial-Scale Considerations

Large-scale production requires optimizing cost and safety:

-

Catalysts: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction efficiency.

-

Purification: Recrystallization from ethanol/water mixtures achieves >98% purity .

Industrial and Regulatory Considerations

Customs and Trade Data

Classified under HS code 2933990090, the compound falls under “heterocyclic compounds with nitrogen hetero-atom(s) only” . Trade parameters include:

-

VAT: 17.0%

-

MFN Tariff: 6.5%

-

General Tariff: 20.0%

Future Research Directions

-

Pharmacokinetic Studies: Evaluate oral bioavailability and blood-brain barrier penetration.

-

Target Identification: Screen against GPCRs and ion channels using high-throughput assays.

-

Structural Optimization: Modify the benzyl group’s substitution pattern to enhance SERT/DAT selectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume